molecular formula C19H15NO2 B12469661 (2E)-1-(6-methoxynaphthalen-2-yl)-3-(pyridin-3-yl)prop-2-en-1-one

(2E)-1-(6-methoxynaphthalen-2-yl)-3-(pyridin-3-yl)prop-2-en-1-one

Cat. No.: B12469661
M. Wt: 289.3 g/mol
InChI Key: MPDPEUALCUWORP-UHFFFAOYSA-N
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Description

“(2E)-1-(6-Methoxynaphthalen-2-yl)-3-(pyridin-3-yl)prop-2-en-1-one” is a chalcone derivative characterized by a conjugated α,β-unsaturated ketone system (prop-2-en-1-one) linking a 6-methoxynaphthalene moiety to a pyridin-3-yl group. This compound has been studied extensively for its crystallographic and supramolecular properties. Single-crystal X-ray diffraction studies reveal two distinct molecules in its asymmetric unit, with dihedral angles of 40.5° and 41.2° between the naphthalene and pyridine rings, indicating moderate planarity disruption. The crystal structure is stabilized by C–H···O hydrogen bonds, forming sheet-like networks . Its synthesis typically involves Claisen-Schmidt condensation between 6-methoxy-2-naphthaldehyde and pyridin-3-yl acetophenone derivatives under basic conditions (e.g., KOH in methanol) .

Properties

IUPAC Name

1-(6-methoxynaphthalen-2-yl)-3-pyridin-3-ylprop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO2/c1-22-18-8-7-15-11-17(6-5-16(15)12-18)19(21)9-4-14-3-2-10-20-13-14/h2-13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPDPEUALCUWORP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)C(=O)C=CC3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Standard Procedure

  • Reagents :

    • 6-Methoxy-2-naphthaldehyde (1.0 equiv)
    • 3-Acetylpyridine (1.2 equiv)
    • Sodium hydroxide (10% w/v in ethanol)
    • Ethanol (solvent)
  • Steps :

    • Dissolve 1 (10 mmol) and 2 (12 mmol) in 50 mL ethanol.
    • Add 10 mL 10% NaOH dropwise under stirring.
    • Stir at room temperature for 6–12 hours.
    • Quench with ice-cold water, acidify with dilute HCl (pH 5–6).
    • Filter and recrystallize from ethanol to obtain the product as a yellow solid.
  • Yield : 72–78%.

Reaction Optimization

  • Catalyst Variations :
    • KOH/EtOH : Higher yields (80–85%) at 50°C.
    • CeCl₃·7H₂O/NaI : Rare-earth catalysts reduce reaction time to 4 hours (yield: 68%).
  • Solvent-Free Grinding : Mechanochemical synthesis using NaOH pellets achieves 75% yield in 30 minutes.
  • Ultrasonic Irradiation : 40 kHz ultrasound reduces reaction time to 1 hour (yield: 82%).

Alternative Synthetic Strategies

Wittig Reaction

The Wittig reaction offers stereoselective synthesis but is less common due to cost and complexity:

  • Reagents :
    • 6-Methoxy-2-naphthoyl chloride (3 )
    • (Pyridin-3-ylmethyl)triphenylphosphonium bromide (4 )
    • Lithium hexamethyldisilazide (LHMDS, base)
  • Procedure :

    • Generate ylide from 4 using LHMDS in THF.
    • Add 3 at −78°C, warm to room temperature, and stir for 12 hours.
    • Isolate product via column chromatography (hexane/ethyl acetate).
  • Yield : 60–65%.

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction kinetics:

  • Conditions : 100 W, 80°C, 15 minutes.
  • Yield : 88% (higher than conventional methods).

Structural Characterization and Validation

Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl₃) :
    δ 8.68 (d, J = 4.5 Hz, 1H, pyridine-H), 8.28 (d, J = 16 Hz, 1H, CH=CO), 7.92–7.12 (m, 9H, naphthyl-H), 3.96 (s, 3H, OCH₃).
  • IR (KBr) :
    1665 cm⁻¹ (C=O), 1590 cm⁻¹ (C=C), 1250 cm⁻¹ (C-O).

X-ray Crystallography

  • Crystal System : Monoclinic, space group P2₁/c.
  • Bond Lengths :
    • C=O: 1.226 Å
    • C=C: 1.324 Å.

Comparative Analysis of Methods

Method Conditions Time Yield Advantages
Claisen-Schmidt NaOH/EtOH, RT 6–12 h 72% Simple, cost-effective
Microwave-Assisted 100 W, 80°C 15 min 88% Fast, high yield
Solvent-Free Grinding NaOH, mechanical 30 min 75% Eco-friendly, no solvent
Wittig Reaction LHMDS/THF, −78°C 12 h 60% Stereoselective

Challenges and Recommendations

  • Stereochemical Control : The Claisen-Schmidt method predominantly yields the E-isomer, but trace Z-isomers may require chromatographic separation.
  • Scale-Up Limitations : Microwave and ultrasonic methods face scalability issues; traditional condensation remains optimal for industrial production.
  • Purity Concerns : Recrystallization from ethanol/water (3:1) achieves >98% purity.

Chemical Reactions Analysis

Scientific Research Applications

DMU2139 has a wide range of scientific research applications:

Comparison with Similar Compounds

Comparison with Similar Compounds

Chalcones with structural similarities to “(2E)-1-(6-methoxynaphthalen-2-yl)-3-(pyridin-3-yl)prop-2-en-1-one” vary in aromatic substituents, heterocyclic systems, and functional groups, leading to differences in physicochemical and biological properties. Below is a systematic comparison:

Table 1: Structural and Physicochemical Comparisons

Compound Name Key Structural Features Melting Point (°C) Hydrogen Bonding/Crystal Packing Reference
This compound 6-Methoxy-naphthalene, pyridin-3-yl Not reported C–H···O bonds forming sheets
(2E)-3-(6-Methoxynaphthalen-2-yl)-1-(pyridin-2-yl)prop-2-en-1-one Pyridin-2-yl instead of pyridin-3-yl Not reported Dihedral angles: 40.5° and 41.2°; similar H-bonding
(2E)-3-(4-Methoxyphenyl)-1-{4-[(E)-pyrrolidin-1-yldiazenyl]phenyl}prop-2-en-1-one Diazene-pyrrolidine substituent Not reported Enhanced π-π stacking due to diazenyl group
(2E)-1-(Anthracen-9-yl)-3-(pyridin-3-yl)prop-2-en-1-one (3PANC) Anthracene replaces naphthalene 180–182 High third-order nonlinear optical (NLO) activity
(2E)-3-(6-Methoxynaphthalen-2-yl)-1-[4-(methylsulfanyl)phenyl]prop-2-en-1-one Methylsulfanyl-phenyl substituent Not reported C–H···S interactions; R factor = 0.055

Key Findings:

Substituent Effects on Planarity :

  • Pyridin-3-yl and pyridin-2-yl analogs exhibit similar dihedral angles (~40°), but pyridin-2-yl derivatives may show altered hydrogen-bonding patterns due to positional isomerism .
  • Anthracene-based chalcones (e.g., 3PANC) display enhanced π-conjugation, leading to superior NLO properties compared to naphthalene derivatives .

Diazene-pyrrolidine substituents introduce additional π-π stacking interactions, which could enhance solubility in polar solvents .

Synthetic Methodologies: Most chalcones are synthesized via Claisen-Schmidt condensation, but reaction conditions (e.g., base strength, solvent) vary. For example, 3PANC required anhydrous conditions and Pd(OAc)₂ catalysis for optimal yield , whereas the parent compound was synthesized using KOH in methanol .

Biological Activity

The compound (2E)-1-(6-methoxynaphthalen-2-yl)-3-(pyridin-3-yl)prop-2-en-1-one, also known as DMU2139, is a synthetic chalcone derivative notable for its diverse biological activities. This article reviews the biological properties of this compound, focusing on its anti-inflammatory, analgesic, and potential anticancer activities, as well as its interactions with cytochrome P450 enzymes.

Chemical Structure

The molecular formula of this compound is C19H15NO2C_{19}H_{15}NO_2. The structural configuration includes a methoxy-substituted naphthalene moiety linked to a pyridine ring through a propene chain. The compound exhibits significant conformational characteristics due to the dihedral angles between its molecular components, which influence its biological activity.

1. Anti-inflammatory and Analgesic Properties

Research indicates that derivatives of this compound exhibit varying degrees of anti-inflammatory and analgesic effects. In vivo studies have demonstrated that certain synthesized derivatives show promising results in reducing carrageenan-induced edema and p-benzoquinone-induced abdominal contractions in mice.

CompoundDose (mg/kg)Anti-inflammatory ActivityAnalgesic Activity
Compound 2f100HighModerate
Naproxen100ModerateHigh
Indometacin100Very HighVery High

Compound 2f displayed the highest analgesic and anti-inflammatory activity among tested compounds without causing gastric lesions, suggesting a favorable safety profile compared to traditional NSAIDs like naproxen .

2. Interaction with Cytochrome P450

DMU2139 has been identified as a potent inhibitor of the cytochrome P450 isoform CYP1B1, demonstrating high selectivity over other isoforms such as CYP1A1 and CYP3A4. This selectivity is crucial for minimizing drug-drug interactions and enhancing therapeutic efficacy in treatments involving this enzyme pathway .

The mechanisms underlying the biological activity of this compound include:

  • Inhibition of Inflammatory Mediators : The compound may inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammation.
  • Cyclooxygenase Inhibition : Similar to other anti-inflammatory agents, it may act by inhibiting cyclooxygenase enzymes, leading to reduced prostaglandin synthesis.

Case Studies

A study conducted on various synthesized derivatives highlighted the structure–activity relationship (SAR) of these compounds. The findings revealed that modifications to the naphthalene or pyridine rings significantly impacted their biological effectiveness. For instance, introducing different substituents on the naphthalene ring enhanced anti-inflammatory properties while maintaining low ulcerogenic potential .

Q & A

Basic: What synthetic strategies are optimal for preparing (2E)-1-(6-methoxynaphthalen-2-yl)-3-(pyridin-3-yl)prop-2-en-1-one?

Methodological Answer:
The compound is synthesized via a Claisen-Schmidt condensation between 6-methoxy-2-acetylnaphthalene and pyridine-3-carbaldehyde under basic conditions (e.g., NaOH/EtOH). Reaction optimization includes:

  • Temperature control (60–80°C) to favor the (E)-isomer via kinetic control.
  • Catalyst screening (e.g., pyrrolidine or piperidine for enhanced enolate formation).
  • Purification by column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization in ethanol to achieve >95% purity.
    Structural analogs, such as bromophenyl derivatives, use similar protocols with modified aldehydes . Cyclocondensation reactions (e.g., with guanidine) can further diversify the scaffold .

Basic: How is the stereochemical integrity of the (E)-isomer validated during synthesis?

Methodological Answer:
Validation combines:

  • NMR spectroscopy : Compare coupling constants (Jtrans1516HzJ_{trans} \approx 15–16 \, \text{Hz}) between α,β-unsaturated protons in 1^1H NMR.
  • X-ray crystallography : Single-crystal analysis confirms the (E)-configuration via dihedral angles (e.g., 179.5° between naphthyl and pyridyl planes) .
  • HPLC with chiral columns to rule out (Z)-isomer contamination.

Advanced: What crystallographic parameters define the compound’s solid-state packing and intermolecular interactions?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) reveals:

  • Space group : Monoclinic PcPc with unit cell dimensions a=18.61A˚,b=15.05A˚,c=5.92A˚a = 18.61 \, \text{Å}, b = 15.05 \, \text{Å}, c = 5.92 \, \text{Å} .
  • Hydrogen bonding : Weak C–H···O interactions between the methoxy group and carbonyl oxygen (distance: 2.72 Å) stabilize the lattice .
  • π-π stacking : Naphthyl and pyridyl rings exhibit face-to-face stacking (3.8–4.2 Å interplanar distance), critical for charge-transfer studies .

Advanced: How can computational methods (e.g., DFT) predict electronic properties relevant to biological activity?

Methodological Answer:
Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates:

  • Frontier molecular orbitals : HOMO-LUMO gaps (~3.5 eV) indicate charge-transfer potential .
  • Electrostatic potential maps : Highlight nucleophilic (methoxy O) and electrophilic (carbonyl C) sites for reactivity predictions.
  • Docking studies : Pyridyl and naphthyl moieties show affinity for kinase ATP-binding pockets (e.g., CDK2), guiding structure-activity relationship (SAR) optimization .

Advanced: How do substituents on the naphthyl/pyridyl rings influence antimicrobial efficacy?

Methodological Answer:
Comparative studies using analogs (e.g., 6-methoxy vs. 6-chloro naphthyl) reveal:

  • Broth microdilution assays : Methoxy groups enhance Gram-positive activity (MIC: 8 μg/mL against S. aureus) due to improved membrane penetration.
  • Electron-withdrawing substituents (e.g., Cl) reduce efficacy by destabilizing H-bonding with bacterial targets .
  • Synergistic effects : Co-administration with fluconazole improves antifungal activity (FICI ≤ 0.5) via efflux pump inhibition .

Advanced: What mechanistic insights explain regioselectivity in cyclocondensation reactions?

Methodological Answer:
Cyclocondensation with guanidine proceeds via:

  • Michael addition : Nucleophilic attack at the α,β-unsaturated carbonyl, forming a dihydropyrimidine intermediate.
  • Acid catalysis (e.g., HCl/EtOH) promotes cyclization, with regioselectivity governed by steric hindrance at the pyridyl ring .
    Kinetic studies (NMR monitoring) confirm a two-step mechanism with rate-limiting cyclization (kobs=1.2×103s1k_{obs} = 1.2 \times 10^{-3} \, \text{s}^{-1} at 25°C).

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • FT-IR : Confirm carbonyl stretch (~1670 cm1^{-1}) and aromatic C–H bends (830–650 cm1^{-1}).
  • 13^{13}C NMR : Identify carbonyl (δ ~190 ppm), methoxy (δ ~55 ppm), and pyridyl carbons (δ 120–150 ppm).
  • HRMS : Validate molecular ion [M+H]+^+ at m/z 316.1205 (calculated for C20_{20}H17_{17}NO2_{2}).

Advanced: How does solvent polarity affect the compound’s photophysical properties?

Methodological Answer:
Solvatochromic shifts in UV-Vis spectra (e.g., λmax_{max} = 345 nm in hexane vs. 365 nm in DMSO) correlate with:

  • Dielectric constant : Higher polarity stabilizes the excited state, red-shifting absorption.
  • Fluorescence quantum yield : Increases from 0.12 (nonpolar) to 0.28 (polar) due to reduced non-radiative decay .

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